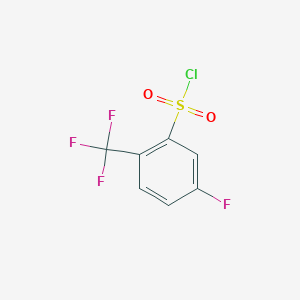

5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXFNKKEESCKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-87-0 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 5-Fluoro-2-(trifluoromethyl)benzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

5-Fluoro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2→5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Scientific Research Applications

Pharmaceutical Synthesis

5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

- Penoxsulam : An herbicide effective against certain weeds, highlighting its role in agrochemical applications.

- CRTH2 Antagonists : Compounds derived from this sulfonyl chloride are being researched for their therapeutic potential in treating allergic diseases such as asthma and atopic dermatitis by targeting specific receptors involved in inflammatory responses .

Organic Synthesis

In organic chemistry, this compound is valued for its electrophilic properties, allowing it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The presence of the sulfonyl chloride group makes it a reactive electrophile, facilitating nucleophilic attacks by amines and alcohols.

- Formation of Sulfonamides : It can react with amines to form sulfonamide derivatives, which are crucial in drug development.

Agrochemical Applications

Beyond pharmaceuticals, this compound is employed in the synthesis of agrochemicals. Its ability to form stable complexes makes it suitable for developing herbicides and pesticides that are effective yet environmentally friendly.

Case Study 1: Synthesis of Penoxsulam

In a study focused on the synthesis of penoxsulam, researchers utilized this compound as a key intermediate. The process demonstrated high yields and purity when optimized under controlled conditions, showcasing the compound's efficacy in producing commercially viable herbicides.

Case Study 2: CRTH2 Antagonists Development

Research into CRTH2 antagonists has highlighted the role of derivatives synthesized from this sulfonyl chloride. These compounds showed promise in preclinical trials for treating allergic asthma, indicating significant therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The presence of fluorine and trifluoromethyl groups enhances the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride (C₉H₁₀ClFO₄S; MW: 268.68)

- Key Difference : The 2-position substituent is a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) instead of -CF₃.

- Impact : The methoxyethoxy group is bulkier and electron-donating via resonance, reducing the sulfonyl chloride's electrophilicity compared to the target compound. This lowers reactivity in nucleophilic substitutions but improves solubility in polar solvents .

3-(Trifluoromethyl)benzenesulfonyl chloride (C₇H₄ClF₃O₂S; MW: 244.62)

- Key Difference : The -CF₃ group is at the 3-position rather than the 2-position.

- Impact : Meta-substitution reduces steric hindrance near the sulfonyl chloride group but alters electronic effects. The target compound’s ortho-CF₃ group creates stronger electron-withdrawing effects, enhancing reactivity toward nucleophiles .

5-Fluoro-2-methoxybenzenesulfonyl chloride (C₇H₆ClFO₃S; MW: 240.68)

Functional Group Variations

5-Fluoro-2-(trifluoromethyl)benzoyl chloride (C₈H₃ClF₄O; MW: 242.56)

- Key Difference : Benzoyl chloride (-COCl) replaces sulfonyl chloride (-SO₂Cl).

- Impact : Benzoyl chlorides are less reactive in nucleophilic substitutions due to poorer leaving group ability (Cl⁻ vs. SO₂Cl⁻). Sulfonyl chlorides are preferred for forming sulfonamides, critical in drug design .

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (C₁₀H₅ClF₆O₂; MW: 314.59)

Physical and Chemical Properties

Market and Industrial Relevance

- Target Compound : High demand in pharmaceuticals due to its ability to form stable sulfonamide bonds. Market growth is driven by its use in antiviral and anticancer agents .

- 3-(Trifluoromethyl)benzenesulfonyl chloride : Preferred in agrochemical synthesis (e.g., herbicides) due to cost-effectiveness and moderate reactivity .

- 5-Fluoro-2-(trifluoromethyl)benzoyl chloride : Competes in acyl chloride applications but is less versatile in sulfonamide-based drug development .

Biological Activity

5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound notable for its significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : CHClFOS

- Molecular Weight : 262.60 g/mol

- Structure : The compound features a benzene ring substituted at the 5-position with a fluorine atom and at the 2-position with a trifluoromethyl group, along with a sulfonyl chloride group which enhances its electrophilic character .

The biological activity of this compound primarily arises from its role as a reactive electrophile. The sulfonyl chloride group can react with various nucleophiles, forming covalent bonds that modify biological molecules such as proteins and enzymes. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which stabilizes negative charges developed during nucleophilic attack .

Biological Applications

- Pharmaceutical Synthesis :

-

Biochemical Studies :

- Research indicates that compounds containing trifluoromethyl groups can exhibit increased potency against certain biological targets. For instance, fluorinated derivatives have shown enhanced inhibitory effects on histone deacetylase (HDAC) enzymes, which are crucial in cancer therapy .

- The introduction of the trifluoromethyl group has been linked to improved interactions with biological targets, enhancing drug efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies :

- Antimicrobial Activity :

Data Table: Comparison of Biological Activity

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride?

The primary method involves chlorosulfonation of the parent aromatic compound. This typically requires reacting 5-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions (0–5°C). Alternative approaches include fluorination of pre-sulfonated intermediates or nucleophilic displacement using fluorinating agents like KF/18-crown-6. Critical parameters include stoichiometric control (1.5–2 equivalents of ClSO₃H) and rigorous exclusion of moisture to prevent hydrolysis .

Q. How should researchers handle and store this compound to maintain stability?

Store under inert atmosphere (argon) in sealed amber vials at –20°C . For lab use, prepare aliquots in anhydrous solvents (e.g., dry DCM or THF). Always purge reaction vessels with dry nitrogen. Desiccants like 3Å molecular sieves are mandatory in storage containers. Note: Hydrolysis occurs rapidly in humid environments, forming benzenesulfonic acid derivatives .

Q. What analytical techniques are recommended for purity assessment?

Combine HPLC (UV detection at 254 nm, C18 column, 70:30 acetonitrile/water) with ¹⁹F NMR (trifluoroacetic acid as internal standard). Mass spectrometry (ESI-MS) confirms molecular ion integrity ([M–Cl]⁻ at m/z 262.61). Cross-validate with Karl Fischer titration to quantify moisture (<0.1% acceptable) .

Q. What solubility properties are critical for reaction design?

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dichloromethane | 320 ± 15 |

| THF | 285 ± 20 |

| Acetonitrile | 90 ± 10 |

| Water | <1 |

| Precipitation thresholds occur above 40% water content in THF solutions . |

Q. What safety protocols are essential during handling?

Use certified fume hoods with face shields. Neutralize spills with a 1:1:1 mixture of sodium bicarbonate, sand, and vermiculite. Emergency showers must be accessible within 10 seconds. Monitor airborne particulates with photoionization detectors (PID) calibrated for sulfonyl chlorides .

Advanced Research Questions

Q. How to optimize sulfonylation yields in complex substrates?

- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) for nucleophilic substrates; switch to dichloromethane for acid-sensitive systems.

- Base pairing : 2,6-Lutidine scavenges HCl without side reactions.

- Temperature gradients : Initiate at –40°C (slow addition) followed by gradual warming to RT.

- Substrate activation : Pre-activate alcohols/amines with TMSCl to enhance nucleophilicity .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution?

The electron-withdrawing trifluoromethyl and sulfonyl groups direct electrophiles to the para position relative to fluorine. DFT calculations show a 12.3 kcal/mol activation barrier difference between meta and para attack pathways. Experimentally, >95% para-substituted products form in bromination/nitration reactions .

Q. How to resolve contradictions in sulfonamide formation efficiency between substrate classes?

Investigate steric/electronic factors :

- For electron-deficient amines, add catalytic DMAP.

- With bulky substrates, use microwave-assisted synthesis (80°C, 30 min).

- Perform in-situ IR monitoring to detect intermediate sulfonic acids (S=O stretches at 1370–1350 cm⁻¹ and 1180–1160 cm⁻¹) .

Q. What computational methods predict reactivity in novel reactions?

Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS). Molecular dynamics simulations (AMBER force field) model solvent effects. Validate with small-scale (50 mg) reactions monitored by LC-MS .

Q. How does the trifluoromethyl group influence reaction kinetics?

The -CF₃ group lowers LUMO energy (ΔLUMO = –1.8 eV vs non-fluorinated analogs), accelerating SNAr processes. Kinetic studies show second-order dependence (k₂ = 3.4 × 10⁻³ M⁻¹s⁻¹ at 25°C in DMF). Use Hammett σₚ values (σₚ = 0.54) to predict substituent effects .

Q. How to address unexpected exotherms during large-scale reactions?

Q. What orthogonal protection strategies prevent premature activation?

- Trimethylsilyl protection for hydroxyl groups (cleaved by TBAF).

- Boc-protected amines (stable under sulfonylation).

- Photolabile groups (e.g., NVOC) for light-activated deprotection.

Kinetic studies show <5% premature activation over 24 hours at 0°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.